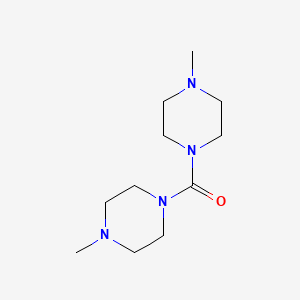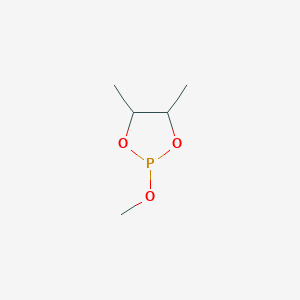![molecular formula C9H12N6O3 B3052546 5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol CAS No. 4229-57-6](/img/structure/B3052546.png)
5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Übersicht
Beschreibung
5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol: is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the amino and hydroxymethyl groups. Common reagents used in these reactions include amines, alcohols, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules. Its bicyclic structure could enable it to bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, 5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and materials. Its unique properties may enable the development of new products with enhanced performance.
Wirkmechanismus
The mechanism of action of 5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids, modulating their activity. The bicyclic structure may also play a role in stabilizing these interactions, enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol: shares similarities with other bicyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its bicyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O3/c10-8-7-9(12-3-11-8)15(14-13-7)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPYSGBHZQYENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=N2)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301782 | |
| Record name | 3-(2-deoxypentofuranosyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4229-57-6 | |
| Record name | NSC146368 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-deoxypentofuranosyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(Carbamoylimino)amino]benzoic acid](/img/structure/B3052472.png)





![3-[(2-Morpholin-4-ylethyl)amino]propanenitrile](/img/structure/B3052479.png)
![N-[2-(4-Hydroxyphenyl)ethyl]benzamide](/img/structure/B3052482.png)
![[EMPyrr]I](/img/structure/B3052483.png)

